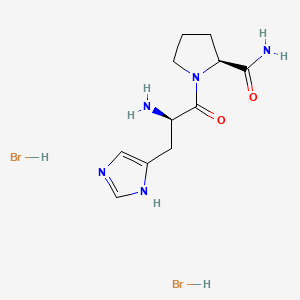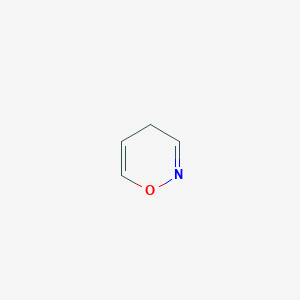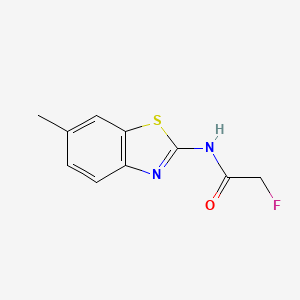
3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl nonadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide involves multiple steps, starting with the preparation of the core phenylenedioxydiacetamide structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide has a wide range of scientific research applications:
Chemistry: Used as a sodium-selective ionophore in ion-selective electrodes, facilitating the detection and quantification of sodium ions in various samples.
Biology: Employed in studies involving ion transport and membrane permeability, providing insights into cellular processes and ion channel functions.
Medicine: Investigated for its potential use in diagnostic devices and therapeutic applications, particularly in monitoring and regulating sodium levels in biological systems.
Wirkmechanismus
The mechanism of action of 4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide involves its ability to selectively bind sodium ions. The compound forms a complex with sodium ions, facilitating their transport across membranes or their detection in analytical devices. The molecular targets include sodium ion channels and transporters, and the pathways involved are primarily related to ion transport and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium ionophore III (ETH 2120): Another sodium-selective ionophore with a different molecular structure but similar function.
Sodium ionophore VI: Known for its high selectivity and stability in various applications.
Nitrate ionophore VI: Although selective for nitrate ions, it shares similar structural features and applications in ion-selective electrodes.
Uniqueness
4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide stands out due to its high lipophilicity and exceptional selectivity for sodium ions. Its unique structure allows for efficient and stable binding of sodium ions, making it a preferred choice in many analytical and research applications .
Eigenschaften
Molekularformel |
C54H90N2O6 |
|---|---|
Molekulargewicht |
863.3 g/mol |
IUPAC-Name |
[3,4-bis[2-(dicyclohexylamino)-2-oxoethoxy]phenyl]methyl nonadecanoate |
InChI |
InChI=1S/C54H90N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-29-38-54(59)62-42-45-39-40-50(60-43-52(57)55(46-30-21-17-22-31-46)47-32-23-18-24-33-47)51(41-45)61-44-53(58)56(48-34-25-19-26-35-48)49-36-27-20-28-37-49/h39-41,46-49H,2-38,42-44H2,1H3 |
InChI-Schlüssel |
YFTHCGGEKFPBPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C=C1)OCC(=O)N(C2CCCCC2)C3CCCCC3)OCC(=O)N(C4CCCCC4)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)






![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)



